

3,3-Diphenyl-2-butanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

Cat. No.: B8528689

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-2-butanone

Abstract: This document provides a comprehensive technical overview of **3,3-Diphenyl-2-butanone** (CAS No. 20959-14-4), a ketone featuring a unique gem-diphenyl substitution adjacent to the carbonyl group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The content is structured to deliver not just data, but also expert insights into the causal relationships governing the compound's behavior, grounded in authoritative references.

Introduction and Strategic Importance

3,3-Diphenyl-2-butanone is a fascinating molecule whose structure presents a unique interplay of steric and electronic effects. It features a quaternary carbon atom bonded to two phenyl rings, a methyl group, and an acetyl group. This arrangement imparts significant steric hindrance around the carbonyl functionality, which dictates its reactivity profile. While not a household name in chemical catalogs, its structural motif appears in various contexts, including as a potential intermediate in the synthesis of more complex pharmaceutical scaffolds. Understanding its properties is key to unlocking its potential as a versatile building block in organic chemistry.

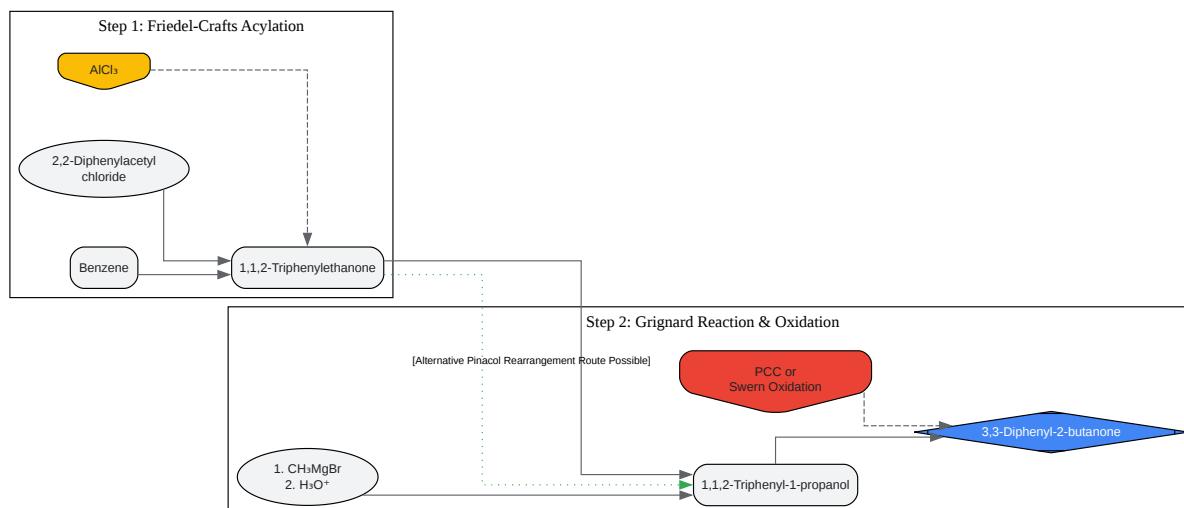
Physicochemical and Structural Properties

The core identity of **3,3-Diphenyl-2-butanone** is defined by its physical and chemical characteristics. These properties are fundamental for its handling, purification, and application in synthetic protocols.

Core Identifiers

The compound is unequivocally identified by the following descriptors[\[1\]](#):

- IUPAC Name: 3,3-diphenylbutan-2-one
- CAS Number: 20959-14-4
- Molecular Formula: C₁₆H₁₆O[\[1\]](#)[\[2\]](#)
- SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[\[1\]](#)
- InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[\[1\]](#)


Quantitative Data Summary

A summary of the key quantitative properties is presented below for ease of reference. These values are critical for experimental design, such as selecting appropriate solvents or determining reaction temperatures.

Property	Value	Source(s)
Molecular Weight	224.30 g/mol	[1]
Physical State	Solid, White Flake	[3] (Note: For isomer)
Melting Point	41°C	[4]
Boiling Point	310.5°C (estimated)	[4]
Density	1.069 g/cm ³ (estimated)	[4]
Refractive Index	1.5748 (estimated)	[4]
Polar Surface Area	17.1 Å ²	[1]

Molecular Structure Diagram

The spatial arrangement of the atoms in **3,3-Diphenyl-2-butanone** is visualized below. The diagram highlights the central quaternary carbon and the sterically demanding gem-diphenyl groups adjacent to the carbonyl.

[Click to download full resolution via product page](#)

Caption: A plausible two-stage synthesis of **3,3-Diphenyl-2-butanone**.

Protocol Insight: An alternative, more direct route could involve the reaction of a suitable organometallic reagent with 2,2-diphenylpropanoyl chloride. For instance, using lithium dimethylcuprate ((CH₃)₂CuLi) would be an excellent choice for adding the methyl group to the acid chloride without over-addition, a common issue with more reactive Grignard reagents.

Core Reactivity

The reactivity is governed by two main features: the enolizable alpha-protons and the sterically hindered carbonyl group.

- **Enolate Formation:** The protons on the acetyl methyl group are acidic ($pK_a \approx 19-20$) and can be removed by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations. This is the most synthetically useful handle on the molecule.
- **Carbonyl Reactivity:** The carbonyl carbon is electrophilic, but its accessibility is severely restricted by the bulky gem-diphenyl groups. Therefore, reactions with nucleophiles are significantly slower compared to less hindered ketones like 2-butanone. Strong, small nucleophiles (e.g., LiAlH₄, NaBH₄ for reduction) will react, but bulky reagents may fail or require harsh conditions.
- **Alpha-Hydrogen Exchange:** In the presence of acid or base and D₂O, the three alpha-hydrogens on the acetyl group can be exchanged for deuterium, a useful technique for mechanistic studies. [5]

Safety and Handling

A specific Safety Data Sheet (SDS) for **3,3-Diphenyl-2-butanone** is not readily available from major suppliers. Therefore, handling precautions must be based on the compound's structure and data from similar chemicals.

- **General Hazards:** Assumed to be harmful if swallowed. May cause skin and eye irritation. As with any fine chemical powder, inhalation of dust should be avoided.
- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [3]* **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition. [3]* **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]* **Incompatible Materials:** Strong oxidizing agents. [3]

Experimental Protocol: Enolate Alkylation

This protocol describes a representative reaction exploiting the alpha-protons of **3,3-Diphenyl-2-butanone**.

Objective: To synthesize 3,3-diphenyl-2-pentanone via methylation of the enolate.

Materials:

- **3,3-Diphenyl-2-butanone**
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- Iodomethane (CH_3I)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Setup: Under an inert atmosphere (Nitrogen or Argon), add **3,3-Diphenyl-2-butanone** (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
- Enolate Formation: Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C . Stir the resulting solution at -78°C for 1 hour. The formation of the lithium enolate should result in a color change.
- Alkylation: Add iodomethane (1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78°C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
- Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-diphenyl-2-pentanone.

Conclusion

3,3-Diphenyl-2-butanone is a sterically hindered ketone with a well-defined set of chemical and physical properties. Its true synthetic value lies not in the reactivity of its carbonyl group, which is sterically encumbered, but in the functionality of its enolizable alpha-protons. This makes it a potentially valuable C-4 building block for constructing complex organic molecules where a gem-diphenyl motif is desired. The spectroscopic data provide a clear fingerprint for its identification, ensuring purity and structural confirmation in research and development settings.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11064086, **3,3-Diphenyl-2-butanone**.
- Filo (2024). When 3 -methyl- 1,3 -diphenyl-2-butanone is treated with excess D₂O... Retrieved from [Link]. (Note: Illustrates a principle applicable to the target compound.)
- Landau, E. F., et al. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2... Journal of the American Chemical Society.
- Homework.Study.com (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.
- Reddit (2020). Synthesis of 3-phenyl-2-butanone?
- Chegg.com (2017). Solved When 3-methyl-1,3-diphenyl-2-butanone is treated with...
- ResearchGate (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone... Retrieved from [Link].
- Google Patents (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2- butanone.
- ResearchGate (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4- phenyl-2-butanone.
- University of Calgary (n.d.). 3,3-dimethyl-2-butanone.

- ACS Publications (n.d.). The Reactions of 4-Phenyl-2-butanone and 5-Phenyl-2-pentanone with Phosphorus Pentachloride. *The Journal of Organic Chemistry*.
- Michigan State University (n.d.). Spectroscopy Tutorial: Examples.
- Crimson Publishers (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophyllic 3-Carbon Building Block...
- Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,3-Diphenyl-2-butanone | C16H16O | CID 11064086 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-diphenyl-2-butanone CAS#: [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,3-diphenyl-2-butanone CAS#: [amp.chemicalbook.com]
- 5. When 3 -methyl- 1,3 -diphenyl-2-butanone is treated with excess D_2 [askfilo.com]
- To cite this document: BenchChem. [3,3-Diphenyl-2-butanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8528689#3-3-diphenyl-2-butanone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com